molecular formula C20H23FN6O B12159322 N-(2-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(2-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12159322
M. Wt: 382.4 g/mol
InChI Key: GCBIZEQLYMYBQA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide, also known by its chemical structure C₁₉H₂₁FN₆O, is a synthetic compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

Industrial Production:

While industrial-scale production details are proprietary, pharmaceutical companies may use optimized synthetic routes to produce this compound efficiently.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other functional groups.

    Reduction: Reduction of the triazolopyridazine ring system may yield different derivatives.

Common Reagents and Conditions:

    Base-Catalyzed Cyclization: Formation of the triazolopyridazine ring.

    Nucleophilic Substitution: Using appropriate nucleophiles (e.g., amines, alkoxides).

    Reductive Conditions: Employing reducing agents (e.g., hydrides).

Major Products:

The major products depend on the specific reaction conditions and substituents. Isolated derivatives may include analogs with altered pharmacological properties.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives for drug development.

    Bioconjugation: The compound’s functional groups enable bioconjugation to biomolecules.

Biology and Medicine:

    Biological Probes: Used to study cellular processes.

    Drug Discovery: Screening for potential therapeutic effects.

    Target Identification: Investigating molecular targets.

Industry:

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Crop protection applications.

Mechanism of Action

The precise mechanism of action remains an active area of research. the compound likely interacts with specific receptors or enzymes, modulating cellular pathways. Further studies are needed to elucidate its exact targets.

Comparison with Similar Compounds

While I don’t have access to a specific list of similar compounds, researchers often compare this compound to related heterocyclic structures. Its uniqueness lies in the combination of the triazolopyridazine and piperidine moieties.

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN6O/c1-13(2)19-24-23-17-7-8-18(25-27(17)19)26-11-9-14(10-12-26)20(28)22-16-6-4-3-5-15(16)21/h3-8,13-14H,9-12H2,1-2H3,(H,22,28)

InChI Key

GCBIZEQLYMYBQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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